4-Bromo-2,3-difluoro-6-nitroaniline

Vue d'ensemble

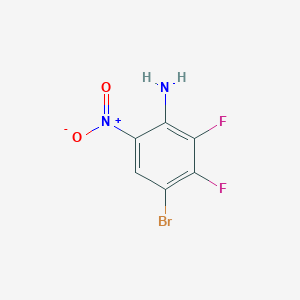

Description

4-Bromo-2,3-difluoro-6-nitroaniline is an organic compound with the molecular formula C6H3BrF2N2O2. It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted with bromine, fluorine, and nitro groups. This compound is used as a building block in the synthesis of various chemical products, including antibacterial agents .

Mécanisme D'action

Target of Action

4-Bromo-2,3-difluoro-6-nitroaniline is primarily used as a starting material for the preparation of antibacterial agents . Its primary targets are therefore likely to be bacterial cells, specifically the bacteria Escherichia coli and Streptococcus pyogenes .

Mode of Action

Given its use in the preparation of antibacterial agents, it can be inferred that it interacts with its targets (bacterial cells) in a way that inhibits their growth or kills them .

Biochemical Pathways

As an antibacterial agent, it likely interferes with essential biochemical processes in bacterial cells, such as cell wall synthesis, protein synthesis, or dna replication .

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth or the killing of bacterial cells . This makes it effective as a starting material in the preparation of antibacterial agents .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in closed vessels at a temperature of 2-8°C . It is also harmful by inhalation, in contact with skin, and if swallowed . Therefore, appropriate safety measures should be taken when handling this compound .

Méthodes De Préparation

4-Bromo-2,3-difluoro-6-nitroaniline can be synthesized through a multi-step process involving the nitration, bromination, and fluorination of aniline derivatives. One common method involves the reaction of 4-bromo-2,3-difluoroaniline with an acid chloride in the presence of a base . The reaction conditions typically include controlled temperatures and the use of solvents to facilitate the reactions.

Analyse Des Réactions Chimiques

4-Bromo-2,3-difluoro-6-nitroaniline undergoes various chemical reactions, including:

Nitration: Introduction of a nitro group into the benzene ring.

Bromination: Substitution of a hydrogen atom with a bromine atom.

Fluorination: Substitution of a hydrogen atom with a fluorine atom.

Reduction: Conversion of the nitro group to an amine group.

Substitution: Replacement of one substituent with another under specific conditions.

Common reagents used in these reactions include nitric acid, bromine, and fluorine sources. The major products formed depend on the specific reaction conditions and the reagents used.

Applications De Recherche Scientifique

4-Bromo-2,3-difluoro-6-nitroaniline is utilized in various scientific research applications:

Chemistry: As a building block for the synthesis of complex organic molecules.

Biology: In the development of antibacterial agents and other bioactive compounds.

Medicine: Potential use in drug discovery and development.

Industry: As an intermediate in the production of dyes, pigments, and other industrial chemicals.

Comparaison Avec Des Composés Similaires

4-Bromo-2,3-difluoro-6-nitroaniline can be compared with other similar compounds, such as:

4-Bromo-2-fluoro-6-nitroaniline: Similar structure but with one less fluorine atom.

2-Bromo-3,4-difluoro-6-nitroaniline: Different positioning of the bromine and fluorine atoms.

4-Bromo-2,6-difluoroaniline: Lacks the nitro group, making it less reactive in certain reactions.

These comparisons highlight the unique reactivity and applications of this compound in various fields.

Activité Biologique

4-Bromo-2,3-difluoro-6-nitroaniline is a halogenated nitroaniline derivative that has garnered interest due to its diverse biological activities. This compound is part of a larger class of nitro compounds known for their pharmacological potential, including antibacterial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following structural formula:

This compound features a bromine atom and two fluorine atoms attached to the aromatic ring, along with a nitro group and an amino group. The presence of these substituents significantly influences its reactivity and biological interactions.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antibacterial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains. For instance, it has shown potent activity against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Pseudomonas aeruginosa | 30 |

These results suggest that the compound's structure enhances its interaction with bacterial membranes, likely due to increased lipophilicity attributed to halogen substitutions .

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-1β. The compound acts as an inhibitor of inducible nitric oxide synthase (iNOS), which plays a critical role in inflammatory responses. The following table summarizes its effects on cytokine production:

| Cytokine | Inhibition (%) |

|---|---|

| TNF-α | 45 |

| IL-1β | 50 |

This inhibition indicates its potential as a therapeutic agent for inflammatory diseases .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In a study focusing on various cancer cell lines, it exhibited significant cytotoxicity against breast cancer cells (MCF-7) and colon cancer cells (HCT116). The IC50 values are summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HCT116 | 20 |

The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

Case Studies

Several case studies have investigated the biological effects of nitroanilines similar to this compound:

- Study on Antibacterial Efficacy : A comparative study evaluated various nitroanilines against multi-drug resistant bacteria. The results indicated that halogenated derivatives, including this compound, had superior antibacterial properties compared to their non-halogenated counterparts .

- Anti-inflammatory Mechanisms : Research focused on the anti-inflammatory mechanisms of nitro compounds revealed that compounds with multiple nitro groups exhibited enhanced inhibition of iNOS activity. This study supports the findings related to this compound's anti-inflammatory effects .

Propriétés

IUPAC Name |

4-bromo-2,3-difluoro-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF2N2O2/c7-2-1-3(11(12)13)6(10)5(9)4(2)8/h1H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEQDRXXHEPIYMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)F)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619976 | |

| Record name | 4-Bromo-2,3-difluoro-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626238-73-1 | |

| Record name | 4-Bromo-2,3-difluoro-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.